molecular formula C9H11Cl2NO B13305166 (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

Cat. No.: B13305166
M. Wt: 220.09 g/mol
InChI Key: BJSTYZZLZITDJR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or dichloromethane.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features make it a valuable compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

BJSTYZZLZITDJR-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCO)N

Origin of Product

United States

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